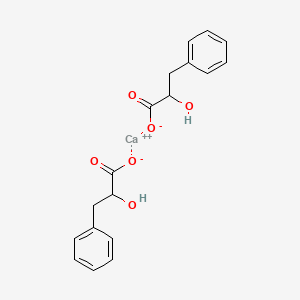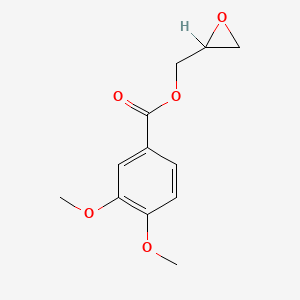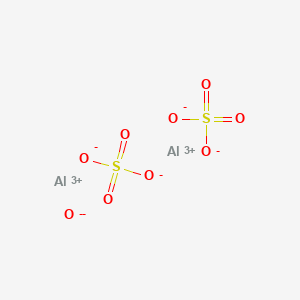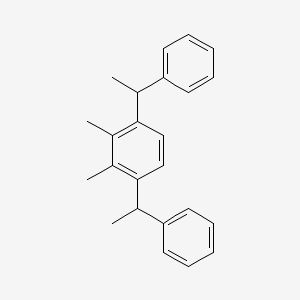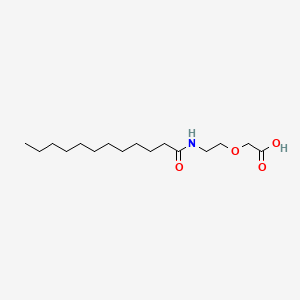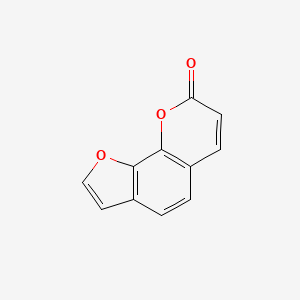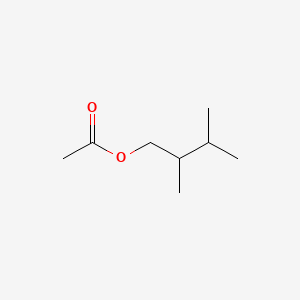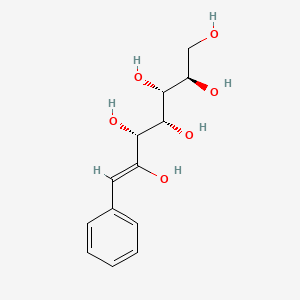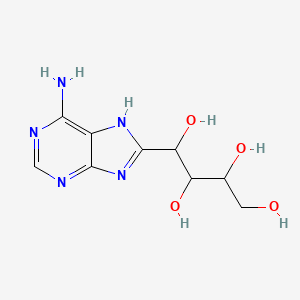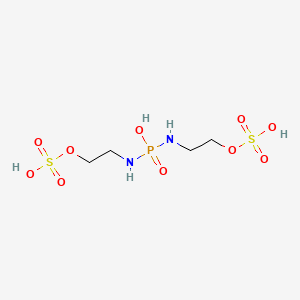
N,N'-Bis(2-((methylsulfonyl)oxy)ethyl)-phosphorodiamidic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(2-((methylsulfonyl)oxy)ethyl)-phosphorodiamidic acid is a chemical compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2-((methylsulfonyl)oxy)ethyl)-phosphorodiamidic acid typically involves the reaction of phosphorodiamidic acid with 2-(methylsulfonyl)ethanol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of N,N’-Bis(2-((methylsulfonyl)oxy)ethyl)-phosphorodiamidic acid involves large-scale synthesis using advanced chemical reactors and process control systems. The industrial production methods are designed to ensure consistent quality and high efficiency, meeting the demands of various applications.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(2-((methylsulfonyl)oxy)ethyl)-phosphorodiamidic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
The common reagents used in the reactions of N,N’-Bis(2-((methylsulfonyl)oxy)ethyl)-phosphorodiamidic acid include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of N,N’-Bis(2-((methylsulfonyl)oxy)ethyl)-phosphorodiamidic acid depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
N,N’-Bis(2-((methylsulfonyl)oxy)ethyl)-phosphorodiamidic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and mechanisms of action.
Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of N,N’-Bis(2-((methylsulfonyl)oxy)ethyl)-phosphorodiamidic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
N,N’-Bis(2-((methylsulfonyl)oxy)ethyl)-phosphorodiamidic acid can be compared with other similar compounds, such as:
N,N’-Bis(2-chloroethyl)phosphorodiamidic acid: This compound has similar structural features but different reactivity and applications.
N,N’-Bis(2-hydroxyethyl)phosphorodiamidic acid: Another related compound with distinct chemical properties and uses.
The uniqueness of N,N’-Bis(2-((methylsulfonyl)oxy)ethyl)-phosphorodiamidic acid lies in its specific functional groups and reactivity, which make it suitable for a wide range of applications in scientific research and industry.
Propiedades
Número CAS |
31645-40-6 |
|---|---|
Fórmula molecular |
C4H13N2O10PS2 |
Peso molecular |
344.3 g/mol |
Nombre IUPAC |
bis(2-sulfooxyethylamino)phosphinic acid |
InChI |
InChI=1S/C4H13N2O10PS2/c7-17(8,5-1-3-15-18(9,10)11)6-2-4-16-19(12,13)14/h1-4H2,(H,9,10,11)(H,12,13,14)(H3,5,6,7,8) |
Clave InChI |
URPQAPAJOAVQJB-UHFFFAOYSA-N |
SMILES canónico |
C(COS(=O)(=O)O)NP(=O)(NCCOS(=O)(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


